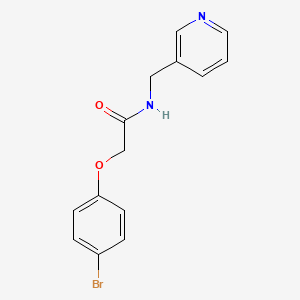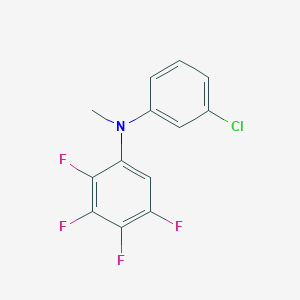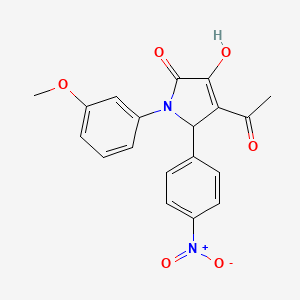![molecular formula C21H32ClN3 B4894433 1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell growth. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, cancer, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine in lab experiments include its high yield and purity, its well-established synthesis method, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to determine the optimal concentration and dosing regimen for this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials for various diseases. Finally, the potential use of this compound as a diagnostic tool for various diseases should also be explored.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine involves the reaction between 1-(3-chlorophenyl)piperazine and 1-(2-amino-4-methylpent-1-en-1-yl)piperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the product is high, and the purity can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been studied for its potential use in the treatment of cancer, where it has been shown to inhibit cancer cell growth and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(E)-4-methylpent-2-enyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3/c1-18(2)6-4-10-23-11-5-9-21(17-23)25-14-12-24(13-15-25)20-8-3-7-19(22)16-20/h3-4,6-8,16,18,21H,5,9-15,17H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOUZRUKBDZNO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCN1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CN1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-{1-[(2E)-4-methylpent-2-en-1-yl]piperidin-3-yl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)

![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)

![2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4894443.png)